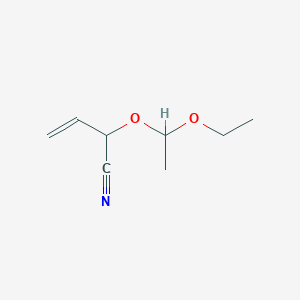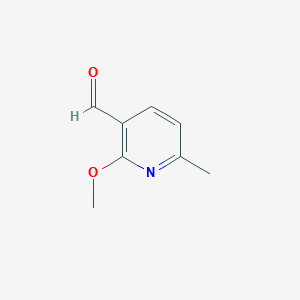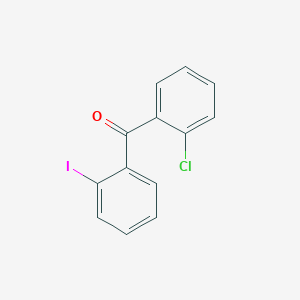
2-Chloro-2'-iodobenzophenone
Overview
Description
2-Chloro-2'-iodobenzophenone (2-CIBP) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless solid, which is soluble in organic solvents and has a melting point of 97-98 °C. 2-CIBP is mainly used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in various chemical reactions.
Scientific Research Applications
Oxidative Dearomatization in Synthetic Chemistry
2-Chloro-2'-iodobenzophenone is involved in oxidative dearomatization processes, contributing to the synthesis of complex organic structures. For example, the oxidative dearomatization of phenols and anilines via λ3- and λ5-iodane-mediated phenylation and oxygenation demonstrates the compound's utility in regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives, which is crucial for synthesizing pharmacologically active molecules and natural products (Quideau et al., 2005).
Environmental Impact and Disinfection Byproducts
The compound's derivatives have been studied in the context of environmental science, particularly concerning the formation of iodinated disinfection byproducts (I-DBPs) during household cooking processes. These processes involve residual chlorine/chloramines in tap water reacting with iodide in iodized table salt, forming potentially toxic I-DBPs. This research highlights the environmental and health impacts of chlorination treatments and suggests strategies for controlling I-DBP formation (Pan et al., 2016).
Mechanisms of Dioxin Formation
Studies on the oxidative thermal degradation of chlorophenols, closely related to 2-Chloro-2'-iodobenzophenone, have elucidated mechanisms of dioxin formation. Such research is critical for understanding and mitigating the environmental impact of dioxins, which are potent environmental pollutants. The findings contribute to a better grasp of how chlorinated organic compounds degrade and form more harmful substances under specific conditions (Evans & Dellinger, 2005).
Novel Disinfection Byproducts from UV Filters
Another area of application is in the study of novel disinfection by-products (DBPs) formed during the chlorination treatment of UV filters in swimming pool water. The transformation products, including chlorobenzoquinone and phenyl benzoquinones, highlight the potential ecological and health risks associated with chlorination disinfection processes. This research emphasizes the importance of monitoring and controlling water treatment processes to minimize harmful DBP formation (Sun et al., 2019).
properties
IUPAC Name |
(2-chlorophenyl)-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYPPOBHGIGJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513671 | |
| Record name | (2-Chlorophenyl)(2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2'-iodobenzophenone | |
CAS RN |
76049-51-9 | |
| Record name | (2-Chlorophenyl)(2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-4-iodobutane](/img/structure/B1611089.png)
![6-Methoxy-2-(p-tolyl)benzo[d]thiazole](/img/structure/B1611090.png)
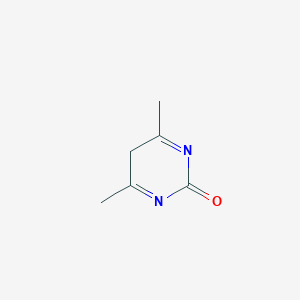
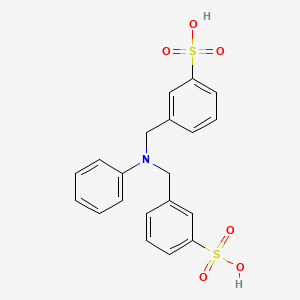


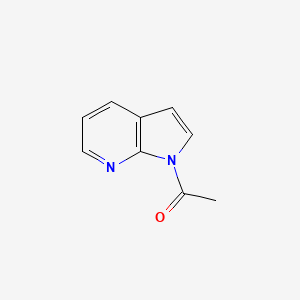
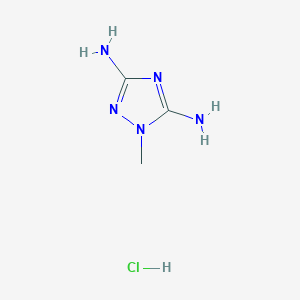

![Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate](/img/structure/B1611108.png)
